![molecular formula C14H18Cl2N2O2 B1465239 [3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride CAS No. 1334146-57-4](/img/structure/B1465239.png)
[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride
説明
“[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride” is a chemical compound with the molecular formula C14H17ClN2O2 . It’s also known by its CAS number 1334146-57-4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with a methoxy group and a pyridin-3-ylmethoxy group. The phenyl ring is further connected to a methanamine group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 280.75 . Other physical and chemical properties such as melting point, boiling point, and density are not available from the search results.科学的研究の応用
Anticonvulsant Properties
A series of novel Schiff bases of 3-aminomethyl pyridine were synthesized and screened for anticonvulsant activity. The compounds demonstrated significant seizure protection in various models, with a few exhibiting remarkable protection over clinically used drugs in specific screens. Compounds such as N-(2-chlorobenzylidene)(pyridin-3-yl) methanamine and others in the series emerged as the most active, displaying high protective indexes (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and related ligands were synthesized and examined for their photocytotoxic properties. These complexes showed unprecedented photocytotoxicity in red light to various cell lines, suggesting their potential use in medical applications like cancer treatment (Basu et al., 2014).
Catalytic Applications
Unsymmetrical NCN′ and PCN pincer palladacycles synthesized from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives showed good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state. This suggests their potential utility in various chemical synthesis and catalytic processes (Roffe et al., 2016).
Enhanced Cellular Uptake
Iron(III) complexes of pyridoxal (vitamin B6) or salicylaldehyde Schiff bases and modified dipicolylamines, including phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, were prepared and studied for their uptake in cancer cells and photocytotoxicity. Complexes exhibited significant photocytotoxicity in various cancer cells, with better uptake and reduced toxicity in the dark, making them potential candidates for targeted cancer therapy (Basu et al., 2015).
Antiosteoclast Activity
Di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates synthesized from (±)-piperidin-2-yl-methanamine showed moderate to high antiosteoclast and osteoblast activity. This indicates their potential use in treating diseases related to bone density and strength (Reddy et al., 2012).
特性
IUPAC Name |
[3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.2ClH/c1-17-14-7-11(8-15)4-5-13(14)18-10-12-3-2-6-16-9-12;;/h2-7,9H,8,10,15H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFKJMXCMMBTJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)OCC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465156.png)
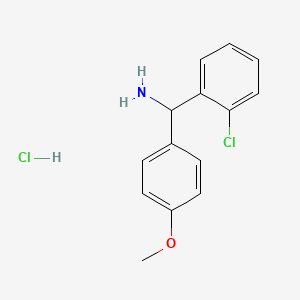
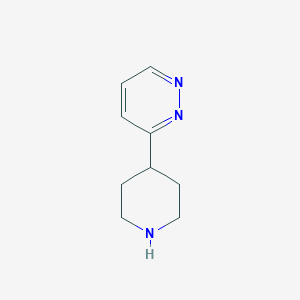
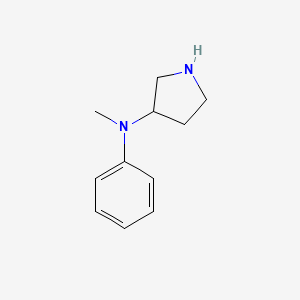
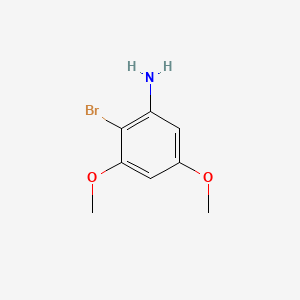
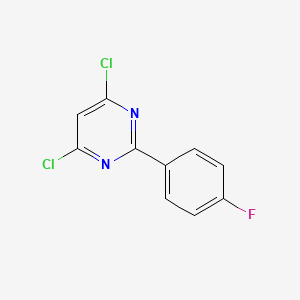
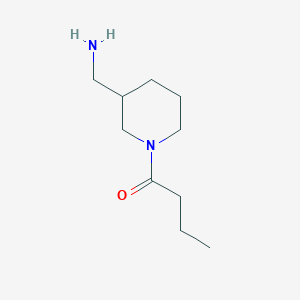
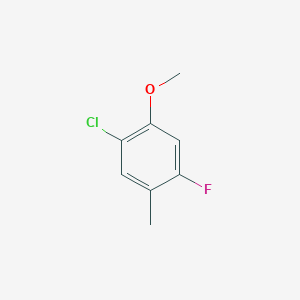
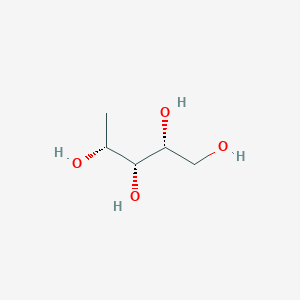
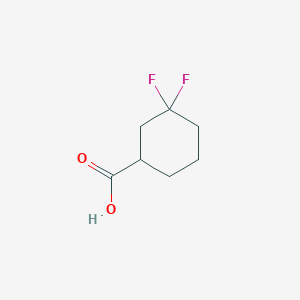
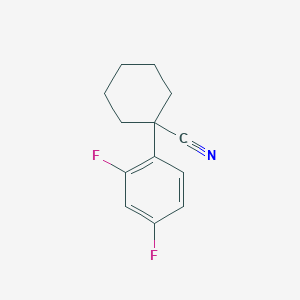
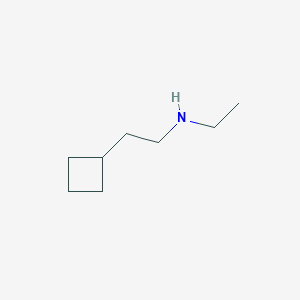
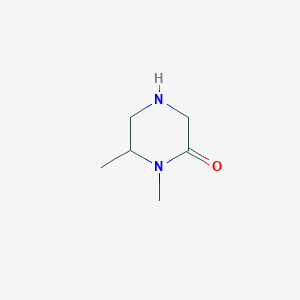
![1-{[(2-Methoxyethyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1465176.png)